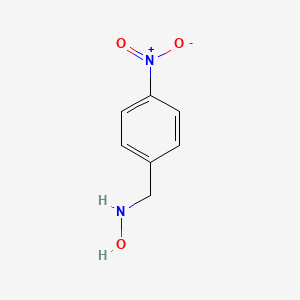
1-(4-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of cyclopropane carboxylic acid, featuring a pyridine ring substituted with a methyl group at the 4-position
Métodos De Preparación
The synthesis of 1-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions and reagents can be tailored to optimize the yield and purity of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high efficiency and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
1-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound may be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The detailed mechanism of action is often studied through experimental and computational methods to understand its effects at the molecular level.
Comparación Con Compuestos Similares
1-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with the methyl group at the 3-position of the pyridine ring.
1-(6-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid: Another similar compound with the methyl group at the 6-position of the pyridine ring.
The uniqueness of 1-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
1-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-7-2-5-11-6-8(7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) |
Clave InChI |
CCALOGXVTUKTEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)C2(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13536305.png)







![5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13536350.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)



![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)
